molecular formula C21H19ClFN5O2 B2414711 N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide CAS No. 1251608-05-5

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide

Cat. No.: B2414711
CAS No.: 1251608-05-5
M. Wt: 427.86
InChI Key: NHIQXZXZZYMRFN-UHFFFAOYSA-N
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Description

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide is an intriguing compound that finds its importance in various scientific fields, particularly due to its unique structure that combines elements from benzamides, triazoles, and fluorinated compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the 1-(4-chlorophenyl)-1H-1,2,3-triazole intermediate

The next step involves the acylation of the triazole with a carbonyl chloride to introduce the carbonyl group, followed by coupling with piperidine. Finally, the compound is fluorinated using suitable fluorinating agents under controlled conditions to yield the final product.

Industrial Production Methods

Industrially, the production of this compound would involve optimized reaction conditions to maximize yield and purity. Automation and continuous flow chemistry techniques may be employed to ensure consistent and scalable production. Key aspects include precise temperature control, reaction time management, and purification processes such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized under harsh conditions to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions can be employed to modify its structure, particularly the triazole or piperidine rings.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the benzamide and triazole rings.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromic acid.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substituting agents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

This compound's hybrid structure makes it valuable in several fields:

  • Chemistry: Used in developing novel synthetic methodologies and studying reaction mechanisms.

  • Biology: Investigated for its interaction with biological macromolecules, potential as a biochemical probe, and effects on cellular processes.

  • Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors due to its triazole and benzamide moieties.

  • Industry: Utilized in the development of advanced materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide exerts its effects is largely dependent on its interaction with molecular targets such as enzymes, receptors, or DNA. Its unique structure allows it to form specific interactions, leading to inhibition or modulation of biological pathways. For example, the triazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)-piperidine

  • 2-Fluoro-N-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)-piperidine

  • N-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)-4-fluorobenzamide

Highlighting Uniqueness

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide stands out due to its specific combination of a piperidine ring, a triazole ring, and a fluorobenzamide moiety. This unique combination provides a versatile scaffold for further chemical modifications, enhancing its potential as a lead compound in drug discovery and development.

Properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN5O2/c22-14-5-7-16(8-6-14)28-13-19(25-26-28)21(30)27-11-9-15(10-12-27)24-20(29)17-3-1-2-4-18(17)23/h1-8,13,15H,9-12H2,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIQXZXZZYMRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2F)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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